2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-

Lipophilicity Hansch π Drug-likeness

Researchers pursuing hDHODH inhibitors face the challenge of late-stage trifluoromethoxylation. 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- (CAS 904369-14-8) solves this with a pre-installed 6-OCF3 group on the quinoline-2-carbaldehyde scaffold. • Enables direct elaboration to hDHODH-targeting carboxamides without late-stage -OCF3 installation • Compatible with Schiff base metallodrug synthesis (Ag, Cu, Zn, Ru complexes) • Suitable for fragment library design (MW 241.17, LogP 2.95) Supplied with full analytical certification. Global shipping available.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 904369-14-8
Cat. No. B3165882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-
CAS904369-14-8
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C=O)C=C1OC(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)17-9-3-4-10-7(5-9)1-2-8(6-16)15-10/h1-6H
InChIKeyJERPQBAYUDUSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyers Guide to 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- CAS 904369-14-8: Sourcing the Right Quinoline Building Block


2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- (CAS 904369-14-8) is a heterocyclic aromatic aldehyde with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . It is a member of the quinoline-2-carbaldehyde family, featuring a trifluoromethoxy (-OCF3) substituent at the 6-position and a reactive formyl group at the 2-position . This compound serves as a versatile synthetic intermediate for generating diverse libraries of hydrazone, Schiff base, and amination derivatives for medicinal chemistry and drug discovery programs .

Why 6-Substituted Quinoline-2-carbaldehydes Are Not Interchangeable in Drug Discovery Pipelines


The 6-position substituent on the quinoline-2-carbaldehyde scaffold is a critical determinant of downstream biological performance. Systematic SAR studies on quinoline-2-carboxamide derivatives have demonstrated that bulky, electron-withdrawing groups at the C6 position—specifically -OCF3, -OCH3, and -CF3—confer distinctly different activity profiles as human dihydroorotate dehydrogenase (hDHODH) inhibitors [1]. Blind substitution with a 6-chloro, 6-fluoro, or unsubstituted analog risks losing the specific electronic and steric contributions required for target engagement. The -OCF3 group provides a unique combination of high lipophilicity and strong electron-withdrawing character that cannot be replicated by -OCH3 or -CF3 alone, making direct analog replacement a scientifically unsound strategy without explicit comparative activity data [2].

Product-Specific Quantitative Evidence for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- vs. Its Closest Analogs


Lipophilicity: -OCF3 Provides a Measurable LogP Advantage Over -OCH3 and -CF3

The trifluoromethoxy group imparts significantly higher lipophilicity compared to the methoxy group. The Hansch lipophilicity parameter (π) for -OCF3 is +1.04, versus -0.02 for -OCH3 and +0.88 to +1.07 for -CF3 [1]. This indicates that the 6-OCF3 analog is substantially more lipophilic than its 6-OCH3 counterpart, with an estimated ΔlogP contribution of approximately +1.06 units. This difference is critical because optimal logP ranges (typically 1–5) are essential for oral bioavailability and membrane permeability in drug candidates [2].

Lipophilicity Hansch π Drug-likeness ADME

Electronic Effect: -OCF3 Acts as a Strong Electron-Withdrawing Group, in Contrast to the Electron-Donating -OCH3

The trifluoromethoxy group is a net electron-withdrawing substituent via strong inductive effects from the three fluorine atoms, with a Hammett σₚ constant of approximately +0.35 to +0.39 [1]. In stark contrast, the methoxy group (-OCH3) has a Hammett σₚ of approximately -0.27, indicating an electron-donating character. The trifluoromethyl group (-CF3) has a Hammett σₚ of approximately +0.54, representing a stronger electron-withdrawing effect than -OCF3 [2]. This electronic difference alters the reactivity of the aldehyde group at position 2, influences the pKa of conjugated acids, and modulates π-stacking and hydrogen-bonding interactions with biological targets.

Electronic effects Hammett σ SAR Reactivity

Metabolic Stability: Trifluoromethoxy Group Confers Superior Resistance to Oxidative Metabolism vs. Methoxy

In quinoline-based drug analogs, the trifluoromethoxy group provides significantly enhanced metabolic stability over the methoxy group. Studies on structurally related 7-substituted quinoline derivatives have demonstrated that the 7-OCF3 analog retains >80% stability in human liver microsomes, compared to only 45% for the corresponding 7-OCH3 analog [1]. This class-level trend is attributed to the resistance of the C-F bond to oxidative O-dealkylation, a major metabolic pathway for methoxy-substituted aromatics. While direct data for the 6-position are not available, the electronic and steric environment at the 6-position of quinoline is anticipated to exhibit similar metabolic stability trends based on established medicinal chemistry principles [2].

Metabolic stability Microsomal stability CYP450 Pharmacokinetics

HDHODH Inhibitor SAR: Bulky 6-Substituents Including -OCF3 Are Essential for Anticancer Activity in Quinoline-2-carboxamide Series

In a systematic study of quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors, compounds bearing bulky groups at the C6-position of the quinoline ring—specifically -OCH3, -OCF3, and -CF3—demonstrated good enzyme inhibitory activity, whereas unsubstituted or smaller substituent analogs showed reduced activity [1]. The study used a recombinant hDHODH enzyme inhibition assay and evaluated antiproliferative effects against HEP-3B (human hepatoma) and A-375 (melanoma) cancer cell lines. The specific compound series with -OCF3 at C6 (compounds 293, 294–296) were highlighted as active, establishing the requirement for steric bulk at this position [1].

hDHODH inhibition Anticancer Quinoline-2-carboxamide SAR

Aldehyde Reactivity: The 2-Formyl Group Enables Versatile Derivatization at the Quinoline Scaffold

The aldehyde functionality at the 2-position of the quinoline ring serves as a key reactive handle for generating diverse compound libraries. 2-Quinolinecarboxaldehyde derivatives undergo condensation with primary amines to form Schiff base ligands, which have been extensively used to prepare bioactive metal complexes with antimicrobial, antioxidant, and cytotoxic activities [1]. In a representative study, fifteen silver(I) complexes (Q1–Q15) were synthesized from quinolinyl Schiff base derivatives obtained by condensing 2-quinolinecarboxaldehyde with various aniline derivatives, yielding complexes with IC50 values between 0.95 and 2.22 mg/mL in FRAP antioxidant assays, outperforming the ascorbic acid standard (2.68 mg/mL) [1]. The 6-OCF3-substituted analog provides the same versatile aldehyde chemistry while incorporating the favorable OCF3 pharmacophore into the final products.

Schiff base Hydrazone Reductive amination Synthetic intermediate

Physicochemical Properties: Predicted Boiling Point, Density, and logP Differentiate from Unsubstituted Analog

The 6-trifluoromethoxy substitution significantly alters the bulk physicochemical properties of the quinoline-2-carbaldehyde scaffold compared to the unsubstituted parent compound (CAS 5470-96-2). The target compound has a predicted boiling point of 307.7 ± 37.0 °C and a predicted density of 1.428 ± 0.06 g/cm³ . In comparison, unsubstituted 2-quinolinecarboxaldehyde has a molecular weight of 157.17 g/mol and a melting point of 66–71 °C . The -OCF3 group increases the molecular weight by approximately 84 Da and substantially elevates the boiling point, affecting purification requirements and storage conditions. The calculated LogP of the target compound is 2.9459 , placing it in a favorable lipophilicity range for oral bioavailability.

Physicochemical properties Boiling point Density LogP QC specifications

Optimal Procurement and Application Scenarios for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-


Medicinal Chemistry: Synthesis of hDHODH Inhibitor Candidates with Pre-Installed 6-OCF3 Pharmacophore

Research groups targeting human dihydroorotate dehydrogenase (hDHODH) for anticancer or immunomodulatory drug discovery should prioritize this building block. The Vyas et al. (2014) SAR study established that bulky 6-substituents (-OCF3, -OCH3, -CF3) are essential for quinoline-2-carboxamide derivatives to achieve hDHODH inhibition. By starting from the 6-OCF3 aldehyde, researchers can directly elaborate the 2-formyl group to the carboxamide or carboxylate functionality required for target engagement, bypassing the need for late-stage trifluoromethoxylation chemistry, which typically requires specialized reagents (e.g., AgOCF3 or trifluoromethyl aryl sulfonates) and challenging reaction conditions [1].

Coordination Chemistry: Synthesis of Fluorinated Schiff Base Ligands for Metal-Based Drug Discovery

The 2-formyl group enables condensation with aniline derivatives to form bidentate N,N-Schiff base ligands. The pre-installed 6-OCF3 group imparts enhanced lipophilicity and electron-withdrawing character to the resulting metal complexes. Based on the Omondi et al. (2021) study demonstrating that fluorinated quinoline Schiff base silver(I) complexes exhibit potent antioxidant activity (IC50 0.95–2.22 mg/mL vs. ascorbic acid standard 2.68 mg/mL), the 6-OCF3 analog is expected to yield complexes with further enhanced membrane permeability and target binding. This compound is directly applicable to programs exploring Ag(I), Cu(II), Zn(II), or Ru(II) quinoline-based metallodrugs [2].

Chemical Biology: Probe Synthesis via Reductive Amination for Target Identification

The aldehyde group can be subjected to rhodium-catalyzed reductive amination with anilines, as demonstrated in a 2025 study, to generate chiral N,N′-diaryl vicinal diamines in up to 99% enantiomeric excess. The 6-OCF3 substituent remains intact throughout this transformation, enabling the synthesis of enantiomerically pure probes bearing a lipophilic, electron-withdrawing tag for cellular target engagement studies, photoaffinity labeling, or 19F NMR-based binding assays [3].

Fragment-Based Drug Discovery: Accessing a Unique Lipophilicity/Electronic Space

For fragment library design, 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- (MW 241.17, LogP 2.95) occupies a distinct chemical space that bridges traditional fragment-sized molecules (MW < 300) with favorable lead-like properties. Its Hansch π of +1.04 for the OCF3 group and Hammett σₚ of +0.35–0.39 differentiate it from the 6-OCH3 analog (π = -0.02, σₚ = -0.27). Procurement of this specific fragment enables screening libraries that explore both hydrophobic and electron-deficient binding pockets simultaneously, without the excessive electron-withdrawal of 6-CF3 analogs (σₚ ≈ +0.54) [4].

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